Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate is a compound that belongs to the class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of related thienopyridine derivatives has been reported using various starting materials and reaction conditions. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to achieve the synthesis of new pyridothienopyrimidine derivatives through cyclization reactions . Additionally, a series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized via C-C Pd-catalyzed Suzuki-Miyaura cross-coupling . Another approach involved the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride to yield ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates .
Molecular Structure Analysis
The molecular structure of thienopyridine derivatives has been studied using various analytical techniques. X-ray structural analysis has been employed to determine the structures of several functionalized thieno[2,3-b]pyridines . The crystal structure of a related compound, 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, was characterized, revealing specific features of its molecular packing in the crystal .
Chemical Reactions Analysis
Thienopyridine derivatives can undergo various chemical reactions, leading to a wide range of products with potential biological activities. For example, the reaction of amino esters with phenylisothiocyanate can afford thiourea derivatives, which can further cyclize to different heterocyclic compounds . Schiff base compounds have also been synthesized from thienopyridine derivatives, characterized by FTIR, 1H, and 13C NMR spectroscopy, and their molecular structures have been analyzed by X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyridine derivatives are influenced by their molecular structure. The crystal and molecular structure of these compounds can be stabilized by intramolecular hydrogen bonds, as observed in X-ray crystallographic analysis . The thermal, spectroscopic, and computational (DFT) analyses provide further insights into the stability and reactivity of these compounds .
properties
IUPAC Name |
methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-4-8-6(2)5-7-9(13)10(12(15)16-3)17-11(7)14-8/h5H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPOGLQEMUIFSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1C)C(=C(S2)C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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